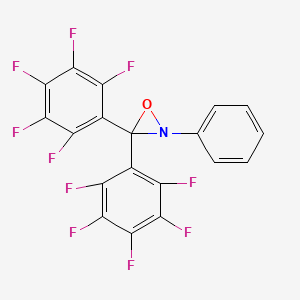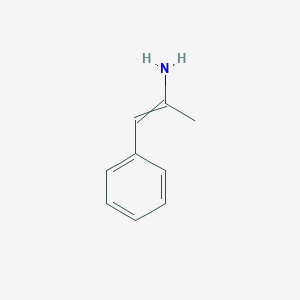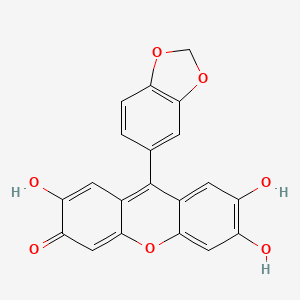
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- is a complex organic compound that belongs to the xanthene family Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.
Oxidation Reactions: Using oxidizing agents to introduce hydroxyl groups at specific positions.
Cyclization Reactions: Forming the xanthene core through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological imaging to visualize cellular structures and processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of fluorescent materials and sensors.
Wirkmechanismus
The mechanism of action of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence properties enable it to bind to specific sites, allowing researchers to track and study biological processes. Its therapeutic effects may be mediated through pathways involving oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and applications in biological imaging.
Eosin: Used in histology for staining tissues.
Uniqueness
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- stands out due to its unique combination of a xanthene core and a benzodioxole moiety, which may confer distinct chemical and biological properties. Its specific structure allows for targeted applications in various scientific fields.
Eigenschaften
CAS-Nummer |
111295-33-1 |
|---|---|
Molekularformel |
C20H12O7 |
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C20H12O7/c21-12-4-10-17(6-14(12)23)27-18-7-15(24)13(22)5-11(18)20(10)9-1-2-16-19(3-9)26-8-25-16/h1-7,21-23H,8H2 |
InChI-Schlüssel |
WTPHJXSFIZEIKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


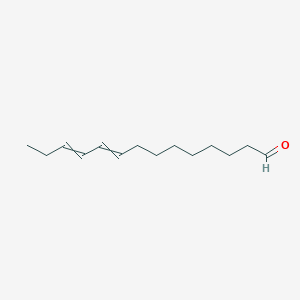

![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)


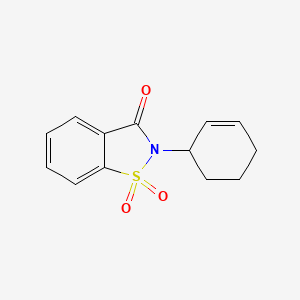
![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)


![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
